molecular formula C17H13ClN4S3 B2627054 5-[2-(4-Chloroanilino)vinyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile CAS No. 338778-87-3

5-[2-(4-Chloroanilino)vinyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile

Cat. No. B2627054
CAS RN: 338778-87-3
M. Wt: 404.95
InChI Key: KBCCTDLDMAICNB-VOTSOKGWSA-N
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Description

5-[2-(4-Chloroanilino)vinyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile is a useful research compound. Its molecular formula is C17H13ClN4S3 and its molecular weight is 404.95. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activities

Isothiazole derivatives have been studied for their structural, topological, and vibrational properties, particularly in relation to their antiviral activities. DFT calculations have shown that certain derivatives exhibit elevated antiviral activity due to their high polarity, facilitating rapid biological membrane traversal. Other derivatives show increased antiviral properties inside cells, likely related to their low S-R bond order values, indicating potential applications in antiviral drug development (Romani et al., 2015).

Heterocyclic Synthesis

Isothiazole derivatives have been utilized in the synthesis of fused-ring heterocycles, highlighting their versatility in organic synthesis. The reactions with various tautomers have led to the formation of novel 5,6-ring-fused compounds, demonstrating their importance in the development of new chemical entities with potential applications in pharmaceuticals and materials science (Silva, 2012).

Pharmacological Properties

Research on isothiazole derivatives has extended into exploring their pharmacological properties. For example, cyclization reactions of specific isothiazole-based compounds have led to the formation of derivatives with notable effects on the central nervous system (CNS) in mice. These findings indicate the potential of isothiazole derivatives in developing new CNS-active pharmaceuticals (Maliszewska-Guz et al., 2005).

Antifungal Activity

Tetrazole derivatives containing isothiazole moieties have been synthesized and evaluated for their antifungal activity. These compounds have shown significant sensitivity against various moulds and yeasts, indicating their potential as novel antifungal agents. The research highlights the importance of isothiazole derivatives in addressing antifungal resistance (Łukowska-Chojnacka et al., 2016).

Molecular Docking and Biological Evaluation

Isothiazole derivatives have been synthesized and subjected to molecular docking and biological evaluation studies, revealing their antimicrobial, antioxidant, and antitubercular activities. These studies provide insights into the structural activity relationships and potential applications of isothiazole derivatives in medicinal chemistry (Fathima et al., 2021).

properties

IUPAC Name

5-[(E)-2-(4-chloroanilino)ethenyl]-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4S3/c1-11-21-14(9-23-11)10-24-17-15(8-19)16(25-22-17)6-7-20-13-4-2-12(18)3-5-13/h2-7,9,20H,10H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCCTDLDMAICNB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NSC(=C2C#N)C=CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)CSC2=NSC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(4-Chloroanilino)vinyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile

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